5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Overview
Description
5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrClN2O2 and its molecular weight is 433.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, is primarily used as an intermediate in the synthesis of 2-aminopyridine compounds . It is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK4 by binding to its ATP-binding pocket, thereby inhibiting its activity . This results in the arrest of the cell cycle at the G1 phase, preventing the proliferation of cells .
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, affecting various downstream pathways. This includes the retinoblastoma (Rb) pathway, which is critical for cell cycle progression from the G1 to the S phase . The compound’s action on CDK4 prevents the phosphorylation of Rb, thereby inhibiting cell cycle progression .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK4, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation, making it potentially useful in the treatment of proliferative diseases .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O2/c21-14-5-7-17(22)16(11-14)19(25)23-15-6-8-18-13(10-15)2-1-9-24(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJCUCFZUOCCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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